Cas no 72744-51-5 (1,3-Benzodioxole, 5-bromo-4-methyl-)
1,3-Benzodioxole, 5-bromo-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Benzodioxole, 5-bromo-4-methyl-
- 5-Bromo-4-methylbenzo[d][1,3]dioxole
- 72744-51-5
- 5-bromo-4-methyl-1,3-dioxaindane
- E92117
- 5-BROMO-4-METHYL-1,3-BENZODIOXOLE
- SCHEMBL12865263
- MFCD22038109
- EN300-6777101
- CS-0190319
-
- MDL: MFCD22038109
- Inchi: 1S/C8H7BrO2/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3H,4H2,1H3
- InChI Key: PUSAAKUITLSFMZ-UHFFFAOYSA-N
- SMILES: BrC1=CC=C2C(=C1C)OCO2
Computed Properties
- Exact Mass: 213.96294g/mol
- Monoisotopic Mass: 213.96294g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 18.5Ų
1,3-Benzodioxole, 5-bromo-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574843-5g |
5-Bromo-4-methylbenzo[d][1,3]dioxole; . |
72744-51-5 | 5g |
€734.40 | 2025-04-16 | ||
| Aaron | AR021PQC-5g |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 95% | 5g |
$870.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260989-100mg |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 97% | 100mg |
¥1171.00 | 2024-07-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260989-250mg |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 97% | 250mg |
¥1520.00 | 2024-07-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260989-500mg |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 97% | 500mg |
¥3553.00 | 2024-07-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260989-1g |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 97% | 1g |
¥3050.00 | 2024-07-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260989-5g |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 97% | 5g |
¥11427.00 | 2024-07-29 | |
| Ambeed | A1634927-100mg |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 98% | 100mg |
$39.0 | 2025-04-17 | |
| Ambeed | A1634927-250mg |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 98% | 250mg |
$63.0 | 2025-04-17 | |
| Ambeed | A1634927-1g |
5-Bromo-4-methylbenzo[d][1,3]dioxole |
72744-51-5 | 98% | 1g |
$168.0 | 2025-04-17 |
1,3-Benzodioxole, 5-bromo-4-methyl- Suppliers
1,3-Benzodioxole, 5-bromo-4-methyl- Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1,3-Benzodioxole, 5-bromo-4-methyl-
Professional Introduction to 1,3-Benzodioxole, 5-bromo-4-methyl- (CAS No. 72744-51-5)
1,3-Benzodioxole, 5-bromo-4-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 72744-51-5, is a significant heterocyclic compound that has garnered considerable attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the benzodioxole class, which is known for its diverse biological activities and structural versatility. The presence of both bromine and methyl substituents at specific positions on the benzodioxole core enhances its reactivity and potential utility in synthetic chemistry and drug development.
The benzodioxole scaffold, also referred to as the indolyl moiety in certain contexts, is a key structural motif found in numerous bioactive natural products and synthetic drugs. Its aromatic system and the oxygen atoms at the 1 and 3 positions contribute to its unique electronic properties, making it a valuable intermediate in organic synthesis. The bromo and methyl substituents in 1,3-Benzodioxole, 5-bromo-4-methyl- introduce further functionalization possibilities, enabling chemists to explore a wide range of derivatives with tailored pharmacological profiles.
In recent years, 1,3-Benzodioxole, 5-bromo-4-methyl- has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with therapeutic significance. For instance, derivatives of this molecule have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The bromine atom at the 5-position serves as a handle for further chemical modifications via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of 1,3-Benzodioxole, 5-bromo-4-methyl- is its role as a precursor in the synthesis of biologically active agents. The methyl group at the 4-position can be selectively modified or retained to fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds. This flexibility has made it a valuable building block in drug discovery programs aimed at identifying new therapeutic entities. Moreover, the bromine substituent allows for easy introduction of other functional groups, facilitating the creation of libraries of diverse compounds for high-throughput screening.
The pharmaceutical industry has shown particular interest in benzodioxole derivatives due to their reported interactions with various biological targets. For example, some analogs have demonstrated inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. Additionally, the structural similarity of benzodioxole compounds to certain neurotransmitter systems has prompted investigations into their potential as psychoactive agents. While these applications are still under exploration, they underscore the importance of 1,3-Benzodioxole, 5-bromo-4-methyl- as a versatile chemical entity.
Recent advances in synthetic methodologies have further enhanced the accessibility and utility of 1,3-Benzodioxole, 5-bromo-4-methyl-. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled rapid and scalable production of this compound and its derivatives. These innovations have not only accelerated research but also reduced costs associated with obtaining high-purity materials for experimental studies. As a result, more researchers are now able to explore the full potential of this molecule in their respective fields.
The safety profile of 1,3-Benzodioxole, 5-bromo-4-methyl- is another critical consideration in its application within pharmaceutical research. While preliminary studies suggest that it exhibits moderate solubility in organic solvents commonly used in synthetic chemistry, further toxicological assessments are necessary to fully understand its behavior under various conditions. Collaborative efforts between synthetic chemists and pharmacologists are essential to ensure that derived compounds are not only potent but also safe for human use.
In conclusion,1,3-Benzodioxole, 5-bromo-4-methyl- (CAS No. 72744-51-5) represents a promising scaffold for drug discovery and medicinal chemistry research. Its unique structural features and functionalization capabilities make it an attractive candidate for developing novel therapeutic agents with diverse biological activities. As our understanding of molecular interactions continues to evolve,1,3-Benzodioxole, particularly its 5-bromo-4-methyl derivative,is poised to play an increasingly important role in shaping future treatments for various diseases.
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